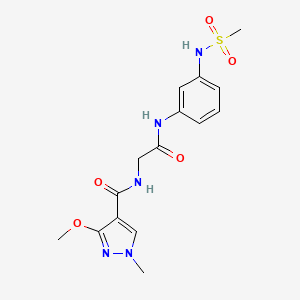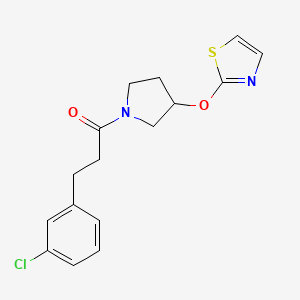
3-(3-Chlorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s melting point, boiling point, solubility, color, odor, etc.Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Studies
Research on similar compounds has involved detailed molecular structure analysis and spectroscopic studies. For instance, studies have combined experimental and theoretical vibrational analyses to compare geometrical parameters and vibration modes, aiding in understanding the stability and charge distribution within the molecules (C. Sivakumar et al., 2021).
Quantum Chemical Calculations
Quantum chemical methods and vibrational spectral techniques have been utilized to characterize molecules, with FT-IR and FT-Raman spectroscopy providing insight into the biological applications and stability of compounds through hyper-conjugative interactions and charge delocalization studies (A. Viji et al., 2020).
Molecular Docking and Biological Activities
Molecular docking studies on structurally related compounds have been conducted to explore their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These studies help identify the interactions between the compound and various proteins, shedding light on the compound's therapeutic potential (Kanubhai D. Katariya et al., 2021).
Spectroscopic and Computational Studies for Biological Evaluation
Further research involves spectroscopic, single crystal X-ray, Hirshfeld, in vitro, and in silico biological evaluation of novel thiazole nucleus integrated with pyrazoline scaffolds, indicating a methodological approach to study similar compounds for their antimicrobial and antioxidant activities (Vinutha V. Salian et al., 2017).
Antimicrobial Screening
Synthesis and screening of novel compounds for antimicrobial activities have also been explored, providing a potential application area for the compound by evaluating its chemotherapeutic potential against various microorganisms (Shilpi Jain et al., 2006).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
This would involve predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c17-13-3-1-2-12(10-13)4-5-15(20)19-8-6-14(11-19)21-16-18-7-9-22-16/h1-3,7,9-10,14H,4-6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBZHCQBZFLIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

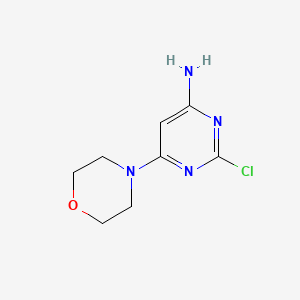
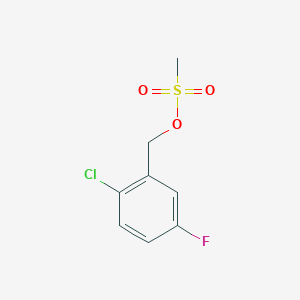
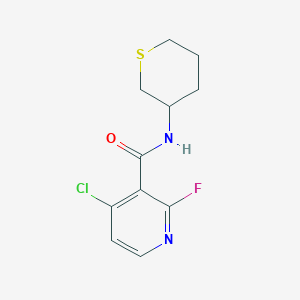
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
![7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2844372.png)
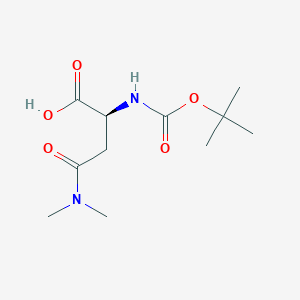
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)
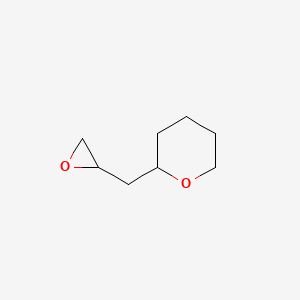
![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)
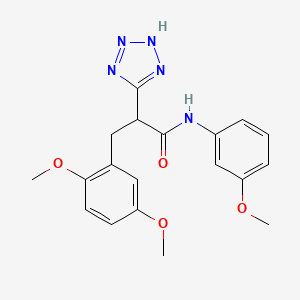
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844383.png)
